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Compound of Interest

Compound Name: 4-Pentylbenzaldehyde

Cat. No.: B1294691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Pentylbenzaldehyde (C12H160), a valuable intermediate in the synthesis of various organic
compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification,
purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 4-Pentylbenzaldehyde are not widely published, a reliable
prediction of its *H and 3C NMR spectra can be derived from the analysis of structurally similar
compounds, including benzaldehyde and its 4-substituted derivatives.

Predicted *H NMR Data (CDCls, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and
pentyl group protons.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1294691?utm_src=pdf-interest
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.97 Singlet 1H Aldehyde (-CHO)
Aromatic (ortho to -
~7.80 Doublet 2H
CHO)
Aromatic (meta to -
~7.35 Doublet 2H
CHO)
~2.68 Triplet 2H Benzylic (-CHz)
~1.65 Multiplet 2H -CHz-
~1.34 Multiplet 4H -CH2-CH2-
~0.90 Triplet 3H Terminal (-CHs)

Predicted **C NMR Data (CDCIs, 100 MHz)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (6) ppm

Assignment

~192.1 Aldehyde Carbonyl (C=0)
~149.5 Aromatic (C-CHz-)

~134.5 Aromatic (C-CHO)

~129.8 Aromatic (CH, meta to -CHO)
~129.5 Aromatic (CH, ortho to -CHO)
~36.2 Benzylic (-CH2)

~31.5 -CHa-

~31.0 -CH2-

~22.5 -CHa-

~14.0 Terminal (-CHs)
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Pentylbenzaldehyde is characterized by the prominent absorption
bands of the aldehyde and the substituted benzene ring.

Wavenumber (cm~?) Intensity Assignment
~2955-2850 Strong C-H stretch (Aliphatic)
~2820, ~2720 Medium C-H stretch (Aldehyde)
~1705 Strong C=0 stretch (Aldehyde)
~1605, ~1575 Medium C=C stretch (Aromatic)
~830 Strong C-H bend (p-disubstituted)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-Pentylbenzaldehyde is expected to show a distinct
fragmentation pattern, useful for confirming the molecular weight and structure.

miz Relative Intensity Assighment

176 Moderate [M]* (Molecular lon)
175 High [M-HJ*

147 Moderate [M-CzHs]*

119 High EZA(;E:)QF (loss of butyl
91 Moderate [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
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A sample of 4-Pentylbenzaldehyde (10-20 mg) is dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as an internal standard. The
solution is transferred to a 5 mm NMR tube. *H and 13C NMR spectra are acquired on a 400
MHz spectrometer. For *H NMR, 16-32 scans are typically accumulated, while for 133C NMR,
several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise
ratio.

IR Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum can be obtained by placing a small amount
of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) of an
FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] The spectrum is typically recorded in
the range of 4000-400 cm~* with a resolution of 4 cm™1.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in
a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The
compound is separated from any impurities on the GC column and then introduced into the
mass spectrometer. A standard El energy of 70 eV is used to induce fragmentation.

Spectroscopic Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Pentylbenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D20, predicted)
(HMDB0029686) [hmdb.ca]

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Pentylbenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294691#spectroscopic-data-of-4-
pentylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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